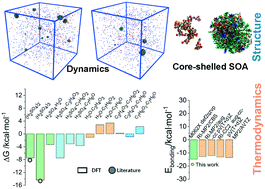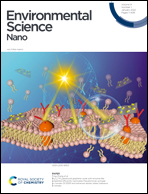A theoretical perspective on the structure and thermodynamics of secondary organic aerosols from toluene: molecular hierarchical synergistic effects†
Environmental Science: Nano Pub Date: 2022-01-10 DOI: 10.1039/D1EN00959A
Abstract
Toluene is an important constituent of liquid fuel, and it contributes to the formation of secondary organic aerosols (SOAs) under photochemical conditions. However, the underlying mechanism of toluene SOAs is not fully understood. To address this issue, an atomistic molecular dynamics (MD) approach and density functional theory (DFT) are coupled to study the molecular chemistry of toluene SOAs by examining their structural characteristics and thermodynamic properties. Both MD and DFT methods are proven to be consistent with experimental results. Our results suggest that the molecular hierarchical synergistic effects majorly determine the formation of core–shell SOA nanoparticles. In the toluene photooxidation production, pyruvic acid acts as a “bridge” that promotes concentration of benzaldehyde and benzoic acid at the surface of H2SO4–H2O clusters. Besides, the chemical composition and environmental temperature have a key role in the probability distribution and lifetime of hydrogen bonds of toluene SOAs, thus altering the formation energy barrier of gas-to-nanoparticle conversion. When compared with van der Waals interactions, electrostatic interactions are found to be the central driving force that yields stable toluene SOA nanoparticles. Our results reveal the molecular chemistry for the atmospheric aerosol and highlight the need to account for molecular hierarchical synergistic effects when assessing the atmospheric aerosol.


Recommended Literature
- [1] Bioinspired hydrogel-based nanofluidic ionic diodes: nano-confined network tuning and ion transport regulation†
- [2] Oxygen defect engineering by the current effect assisted with temperature cycling in a perovskite-type La0.7Sr0.3CoO3 film†
- [3] Stereoselective annulation between an allene, an alkene, and two nitrosoarenes to access bis(isoxazoliodine) derivatives†
- [4] Controlling the two components modified on nanoparticles to construct nanomaterials
- [5] A simple, low-cost CVD route to thin films of BiFeO3 for efficient water photo-oxidation†
- [6] Third-order optical nonlinearities of zinc porphyrins accommodated in the cavity of a doughnut-like molybdenum crown cluster†
- [7] Combined spectroscopy methods and molecular simulations for the binding properties of trametinib to human serum albumin†
- [8] Trivalent boron as acceptor chromophore in asymmetrically substituted 4,4′-biphenyl and azobenzene for non-linear optics
- [9] Natural iron ore as a novel substrate for the biosynthesis of bioactive-stable ZnO@CuO@iron ore NCs: a magnetically recyclable and reusable superior nanocatalyst for the degradation of organic dyes, reduction of Cr(vi) and adsorption of crude oil aromatic compounds, including PAHs†
- [10] Linear neutral platinum–acetylide moiety: beyond the links

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 140632-19-5
-
CAS no.: 153466-65-0
-
CAS no.: 129541-40-8









